molecular formula C18H24N4O2 B7338554 (3S)-N-[1-(2-methylpropyl)pyrazol-4-yl]-3-phenoxypyrrolidine-1-carboxamide

(3S)-N-[1-(2-methylpropyl)pyrazol-4-yl]-3-phenoxypyrrolidine-1-carboxamide

Cat. No.: B7338554
M. Wt: 328.4 g/mol
InChI Key: IDNPPRMESYOUPM-KRWDZBQOSA-N
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Description

(3S)-N-[1-(2-methylpropyl)pyrazol-4-yl]-3-phenoxypyrrolidine-1-carboxamide is a chemical compound that has been of great interest to researchers due to its potential applications in the field of medicine. This compound is also known as JNJ-31020028 and has been the subject of various studies to determine its mechanism of action and its potential therapeutic uses.

Mechanism of Action

The mechanism of action of (3S)-N-[1-(2-methylpropyl)pyrazol-4-yl]-3-phenoxypyrrolidine-1-carboxamide involves its ability to inhibit the activity of certain enzymes that are involved in the progression of cancer and other diseases. This compound has been shown to inhibit the activity of the enzyme CDK8, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. Studies have shown that this compound has the ability to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in these cells. This compound has also been shown to have anti-inflammatory properties and may have potential therapeutic uses in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using (3S)-N-[1-(2-methylpropyl)pyrazol-4-yl]-3-phenoxypyrrolidine-1-carboxamide in lab experiments is its ability to inhibit the activity of CDK8, which is involved in the regulation of gene expression. This compound has also been shown to have anti-inflammatory properties, which may be useful in the study of inflammatory diseases. One limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of (3S)-N-[1-(2-methylpropyl)pyrazol-4-yl]-3-phenoxypyrrolidine-1-carboxamide. One potential direction is the development of this compound as a potential therapeutic agent for the treatment of cancer and other diseases. Another potential direction is the study of the anti-inflammatory properties of this compound and its potential use in the treatment of inflammatory diseases. Additionally, further studies may be needed to determine the safety and toxicity of this compound in humans.

Synthesis Methods

The synthesis of (3S)-N-[1-(2-methylpropyl)pyrazol-4-yl]-3-phenoxypyrrolidine-1-carboxamide involves the reaction of 3-phenoxypyrrolidine with 2-methylpropylhydrazine and 4-bromo-1H-pyrazole. The resulting product is then treated with 1,1'-carbonyldiimidazole to form the final compound.

Scientific Research Applications

The scientific research application of (3S)-N-[1-(2-methylpropyl)pyrazol-4-yl]-3-phenoxypyrrolidine-1-carboxamide has been focused on its potential therapeutic uses in the treatment of various diseases. Studies have shown that this compound has the ability to inhibit the activity of certain enzymes that are involved in the progression of cancer and other diseases.

Properties

IUPAC Name

(3S)-N-[1-(2-methylpropyl)pyrazol-4-yl]-3-phenoxypyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-14(2)11-22-12-15(10-19-22)20-18(23)21-9-8-17(13-21)24-16-6-4-3-5-7-16/h3-7,10,12,14,17H,8-9,11,13H2,1-2H3,(H,20,23)/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDNPPRMESYOUPM-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C=N1)NC(=O)N2CCC(C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN1C=C(C=N1)NC(=O)N2CC[C@@H](C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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